
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol
Übersicht
Beschreibung
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol, also known as DMF-MeBIM, is a chemical compound that has been extensively studied in scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has been found to have anti-cancer properties and has been studied as a potential anti-cancer drug. In biochemistry, (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has been found to inhibit certain enzymes and has been studied as a potential enzyme inhibitor. In pharmacology, (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has been found to have potential applications in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol is not fully understood. However, it has been found to inhibit certain enzymes, including acetylcholinesterase and butyrylcholinesterase. (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has also been found to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation.
Biochemische Und Physiologische Effekte
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has been found to have various biochemical and physiological effects. In vitro studies have shown that (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. In vivo studies have shown that (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has several advantages for lab experiments. It can be synthesized with high purity and yield, which makes it suitable for use in various experiments. (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has also been extensively studied, which makes it a well-understood compound. However, (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has some limitations for lab experiments. It is a relatively new compound, and its full potential has not yet been realized. (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol can also be expensive to synthesize, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol. One potential direction is the study of its potential applications in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential as an enzyme inhibitor. (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol can also be modified to produce analogs with improved properties, which can be studied for their potential applications. Finally, the synthesis method for (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol can be optimized to produce higher yields and reduce the cost of production.
Eigenschaften
CAS-Nummer |
199594-81-5 |
|---|---|
Produktname |
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol |
Molekularformel |
C16H14F2N2O |
Molekulargewicht |
288.29 g/mol |
IUPAC-Name |
[1-[(2,6-difluorophenyl)methyl]-4-methylbenzimidazol-2-yl]methanol |
InChI |
InChI=1S/C16H14F2N2O/c1-10-4-2-7-14-16(10)19-15(9-21)20(14)8-11-12(17)5-3-6-13(11)18/h2-7,21H,8-9H2,1H3 |
InChI-Schlüssel |
ICUYCZJMCOJKBO-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N(C(=N2)CO)CC3=C(C=CC=C3F)F |
Kanonische SMILES |
CC1=C2C(=CC=C1)N(C(=N2)CO)CC3=C(C=CC=C3F)F |
Andere CAS-Nummern |
199594-81-5 |
Synonyme |
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

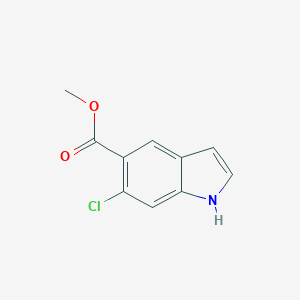
![6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B171619.png)
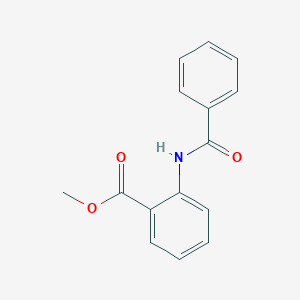

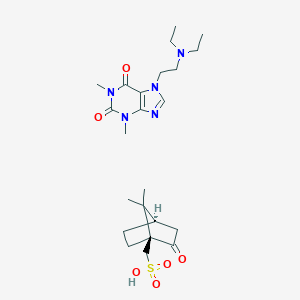

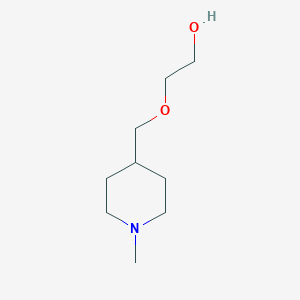
![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)

![4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B171668.png)
![4-[4-[6-(Acryloyloxy)hexyloxy]benzoyloxy]benzoic acid 4-[6-(acryloyloxy)hexyloxy]phenyl ester](/img/structure/B171670.png)
![2-[4-(Aminomethyl)phenyl]benzonitrile](/img/structure/B171671.png)
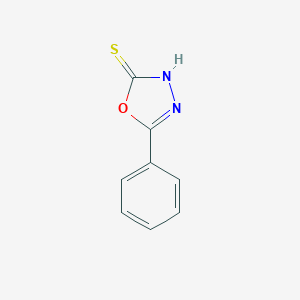
![2-Ethoxy-1-[[2'-[1-(trityl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester (Candesartan Impurity)](/img/structure/B171679.png)